Urea, N-(5-(1,1-dimethylethyl)-3-isoxazolyl)-N-methyl-
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Overview
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea typically involves the formation of the isoxazole ring followed by the introduction of the urea moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis, which has been reported to be efficient and catalyst-free for the synthesis of 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea can undergo various types of chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The tert-butyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of isoxazole N-oxides, while substitution reactions can yield a variety of functionalized isoxazole derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea involves its interaction with molecular targets such as FLT3. By inhibiting the phosphorylation of FLT3, the compound can induce apoptosis in cancer cells, leading to tumor regression. This mechanism has been demonstrated in preclinical studies using xenograft models .
Comparison with Similar Compounds
Similar Compounds
N-(5-(tert-Butyl)isoxazol-3-yl)-N’-phenylurea: Another isoxazole derivative with similar biological activities.
5-Amino-3-(tert-butyl)isoxazole: A related compound that can be synthesized under specific conditions.
Uniqueness
1-(5-(tert-Butyl)isoxazol-3-yl)-1-methylurea stands out due to its specific substitution pattern and its potential as a FLT3 inhibitor. Its unique structure allows for selective interactions with molecular targets, making it a promising candidate for drug development .
Properties
CAS No. |
55861-83-1 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(11-14-6)12(4)8(10)13/h5H,1-4H3,(H2,10,13) |
InChI Key |
PQVQZRLAASYPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)N(C)C(=O)N |
Origin of Product |
United States |
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